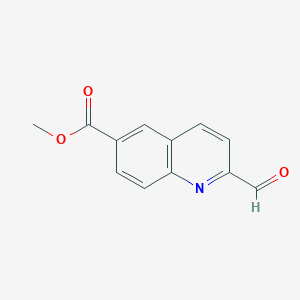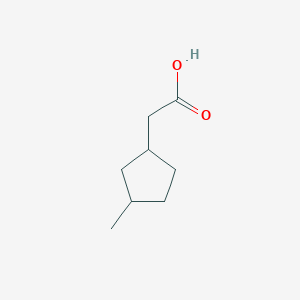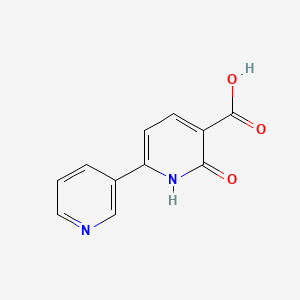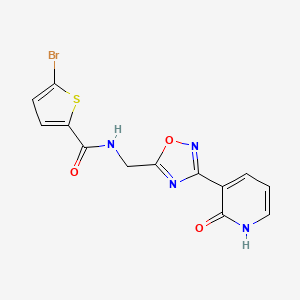
Methyl 2-formylquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-formylquinoline-6-carboxylate: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a formyl group at the 2-position and a carboxylate ester group at the 6-position.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Synthesis: Intermediate in the synthesis of more complex quinoline derivatives.
Biology:
Antimicrobial Agents: Exhibits antimicrobial properties and is used in the development of new antibiotics.
Fluorescent Probes: Utilized in the design of fluorescent probes for biological imaging.
Medicine:
Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Anti-inflammatory Agents: Studied for its anti-inflammatory effects in various in vitro and in vivo models.
Industry:
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceuticals: Intermediate in the production of various pharmaceutical compounds.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Quinoline, a key structure in “Methyl 2-formylquinoline-6-carboxylate”, has been the subject of numerous studies. In recent years, the primary research concerning epigenetics and T2DM has involved DNA methylation, while future research may shift the emphasis to RNA methylation studies . Another study suggests that the genetic basis of DNA methylation variation could be a future area of research .
Relevant Papers Several papers have been published on the topic of quinoline and its derivatives . These papers discuss various aspects such as the synthesis of biologically and pharmaceutically active quinoline and its analogues , the comprehensive cancer DNA methylation biomarker database , and the assessment of methylation levels with Methylation-Sensitive High-Resolution Melting .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common method involves the reaction of 2-aminobenzaldehyde with diethyl ethoxymethylenemalonate under acidic conditions to form the quinoline ring, followed by esterification to introduce the carboxylate group.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction between 2-aminobenzaldehyde and ethyl acetoacetate in the presence of a catalyst like p-toluenesulfonic acid, resulting in higher yields and shorter reaction times.
Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. Catalysts such as palladium on carbon or platinum oxide are used to facilitate the reaction, and solvents like toluene or ethanol are commonly employed.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-formylquinoline-6-carboxylate can undergo oxidation reactions to form quinoline-2,6-dicarboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 3-position of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinoline-2,6-dicarboxylic acid.
Reduction: Methyl 2-hydroxymethylquinoline-6-carboxylate.
Substitution: Various acylated quinoline derivatives depending on the acylating agent used.
Comparación Con Compuestos Similares
Quinoline-2-carboxylate: Lacks the formyl group at the 2-position, resulting in different reactivity and biological activity.
Quinoline-6-carboxylate: Lacks the formyl group, affecting its ability to interact with biological targets.
Methyl 2-hydroxyquinoline-6-carboxylate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and applications.
Uniqueness: Methyl 2-formylquinoline-6-carboxylate is unique due to the presence of both formyl and carboxylate ester groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its diverse applications in scientific research make it a valuable compound in various fields.
Propiedades
IUPAC Name |
methyl 2-formylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-16-12(15)9-3-5-11-8(6-9)2-4-10(7-14)13-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAOFVMFSSMVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490017.png)


![ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2490023.png)
![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2490024.png)
![3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2490025.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2490029.png)



![NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE](/img/structure/B2490037.png)
![N-(2-carbamoylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490038.png)
